3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Historical Evolution of Triazolopyridine Derivatives in Heterocyclic Chemistry
Triazolopyridines emerged as critical scaffolds in heterocyclic chemistry following the discovery of their fused-ring systems in the mid-20th century. Early work focused on triazolo[1,5-a]pyridines, characterized by a pyridine ring fused to a triazole moiety at the 1,5-positions. The 2002 study by Katritzky et al. marked a turning point by demonstrating the regioselective lithiation of triazolo[1,5-a]pyridines, enabling functionalization at position 7. Subsequent advances in cross-coupling reactions and transition-metal catalysis expanded access to substituted derivatives, including brominated and trifluoromethylated variants.
The structural versatility of triazolopyridines became evident through their applications as kinase inhibitors, RORγt inverse agonists, and ligands for metal complexes. For instance, the 2020 discovery of triazolopyridine-based RORγt inhibitors highlighted their potential in autoimmune disease treatment, with derivative 5a achieving nanomolar IC~50~ values. Concurrently, synthetic methodologies evolved from classical cyclocondensation reactions to multicomponent strategies, as exemplified by the 93%-yield synthesis of triazolopyrimidines via [3 + 2] cycloadditions.
Significance of Halogen/Trifluoromethyl Substituents in Heteroaromatic Systems
Halogen and trifluoromethyl groups profoundly influence the electronic and steric properties of heteroaromatic systems. Bromine, as an electron-withdrawing substituent, enhances electrophilic substitution reactivity at adjacent positions while serving as a versatile handle for cross-coupling reactions. In 3-bromo-7-(trifluoromethyl)-triazolo[4,3-a]pyridine, the bromine atom at position 3 facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling modular derivatization.
The trifluoromethyl group at position 7 contributes to metabolic stability and lipophilicity modulation. Studies on analogous triazolopyridines demonstrate that CF~3~ substituents reduce oxidative metabolism by cytochrome P450 enzymes while maintaining optimal logD values (~2.5–3.5). Quantum mechanical calculations reveal that the strong electron-withdrawing effect of CF~3~ lowers the π-electron density of the pyridine ring by 15–20%, as shown in Table 1.
Table 1: Electronic Effects of Substituents in Triazolopyridine Derivatives
| Position | Substituent | π-Electron Density (eV) | Metabolic Stability (t½, min) |
|---|---|---|---|
| 3 | Br | 4.2 | 45 |
| 7 | CF~3~ | 3.8 | 120 |
Data derived from DFT calculations and human liver microsome assays.
Research Paradigms for 3-Bromo-7-(trifluoromethyl)-triazolo[4,3-a]pyridine
Recent synthetic approaches to this compound emphasize regioselective halogenation and fluorination. A 2019 protocol details the bromination of triazolopyridinone precursors using phosphoryl chloride (POCl~3~) at 90°C, achieving 85% yield for the 3-bromo intermediate. Subsequent trifluoromethylation via Ullmann-type coupling with CF~3~Cu reagents introduces the fluorinated group at position 7. Challenges include controlling competing reactions at the triazole nitrogen atoms, necessitating careful optimization of reaction temperatures (70–100°C) and catalysts (CuI/DABCO).
Applications in drug discovery leverage the compound’s dual functionality. As a kinase inhibitor scaffold, the bromine atom serves as a pivot for introducing aryl/heteroaryl moieties, while the CF~3~ group enhances target binding through hydrophobic interactions. Molecular docking studies predict strong binding affinity (ΔG = −9.2 kcal/mol) to ATP-binding pockets due to complementary electrostatic surfaces. Current research explores its utility in materials science, particularly as a ligand for luminescent iridium(III) complexes, where the CF~3~ group improves photostability by 40% compared to non-fluorinated analogues.
Properties
Molecular Formula |
C7H3BrF3N3 |
|---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H |
InChI Key |
SYQSNNSDZVFURC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C=C1C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazole Ring
The formation of the triazole ring is a crucial step in the synthesis of these compounds. This can be achieved through various methods, including the use of hydrazones and chlorinating agents like N-chlorosuccinimide (NCS) under mild conditions. The choice of starting materials and conditions can significantly impact the efficiency and selectivity of the reaction.
Introduction of Bromine and Trifluoromethyl Groups
Synthetic Routes and Conditions
Several synthetic routes have been explored for the preparation of 3-Bromo-7-(trifluoromethyl)-triazolo[4,3-a]pyridine. These routes often involve multiple steps and require careful control of reaction conditions to optimize yield and purity.
General Synthetic Procedure
Formation of the Triazole Ring :
- Start with an appropriate hydrazone dissolved in a dry solvent like DMF.
- Cool the mixture in an ice bath and add a chlorinating agent like NCS portion-wise.
- Stir the mixture at 0 °C for about an hour, then allow it to warm to room temperature.
- Collect the resulting solid by filtration and wash with petroleum ether.
Introduction of Bromine and Trifluoromethyl Groups :
- Perform bromination using a brominating agent.
- Introduce the trifluoromethyl group using a suitable trifluoromethylating reagent.
Optimization of Reaction Conditions
Optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as solvent choice, temperature, and the order of reagent addition can significantly impact the outcome of the synthesis.
Comparison with Similar Compounds
3-Bromo-7-(trifluoromethyl)-triazolo[4,3-a]pyridine can be compared with other compounds that share similar structural features but differ in specific functional groups. For example, compounds like 3-phenyl-7-(trifluoromethyl)-triazolo[4,3-a]pyridine exhibit different biological activities due to variations in their substituents.
Research Results and Data
Yield and Purity
Biological Activity
3-Bromo-7-(trifluoromethyl)-triazolo[4,3-a]pyridine has shown potential as an antitumor agent, with activity against specific cancer cell lines. Its mechanism of action involves interactions with biological targets such as enzymes and receptors involved in signaling pathways.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Reaction Conditions: These reactions typically require the presence of a base and are conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield an aminotriazolopyridine derivative.
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazole ring fused with a pyridine structure. It has a molecular formula of and a molar mass of approximately 266.02 g/mol. The presence of a bromine atom and a trifluoromethyl group at specific locations on the triazole ring gives the compound unique chemical properties and biological activities.
Scientific Research Applications
This compound has potential as an antitumor agent and has demonstrated activity against specific cancer cell lines. Its structure indicates that it can interact with biological targets such as enzymes and receptors involved in signaling pathways. Interaction studies have focused on binding affinities with proteins or nucleic acids and how these interactions influence cellular pathways, which is essential for understanding its mechanism of action and potential side effects in therapeutic uses.
Several synthetic routes have been proposed for the preparation of this compound. The compound's specific combination of bromine and trifluoromethyl groups significantly affects its chemical reactivity and biological activity.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Bromine at position 5 | Different reactivity patterns |
| 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl group instead of trifluoromethyl | Varying biological activity |
| 6-Trifluoromethyl-[1,2,4]triazolo[4,3-a]pyridine | Trifluoromethyl group at position 6 | Altered electronic properties |
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs are compared below based on substituent patterns, molecular weight, and applications:
Key Observations :
- Positional Isomerism : The placement of bromine (C3 vs. C5/C6) and -CF₃ (C5 vs. C7) significantly impacts electronic distribution and biological interactions. For instance, antifungal activity in compound 76 is linked to the -CF₃ group at C5 and bromophenyl at C3 .
- Ring Junction Differences : The 1,5-a vs. 4,3-a triazolo-pyridine junction alters molecular geometry, affecting binding to targets like mGluR2 receptors .
- Substituent Effects : Bromine enhances electrophilic reactivity, while -CF₃ improves metabolic stability. Methyl groups (e.g., in 6-bromo-3-methyl analog) reduce steric hindrance compared to bulkier substituents .
Biological Activity
3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its unique structure and potential biological activities. Its molecular formula is with a molar mass of approximately 266.02 g/mol. The compound features a bromine atom and a trifluoromethyl group that significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structure of this compound includes:
- A triazole ring fused to a pyridine ring .
- Bromine and trifluoromethyl substituents that enhance its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. Notably:
- Cell Lines Tested : Studies have reported activity against specific cancer cell lines such as MGC-803 (gastric cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
- Mechanism of Action : The compound may inhibit critical cellular pathways involved in tumor growth, potentially through interactions with topoisomerases or other enzymes involved in DNA replication and repair .
Interaction Studies
The biological activity of this compound is closely linked to its ability to interact with various macromolecules:
- Binding Affinities : Interaction studies have shown that this compound can bind to proteins and nucleic acids, influencing cellular signaling pathways .
- Topoisomerase Inhibition : Similar compounds have been identified as inhibitors of topoisomerase II, which plays a crucial role in DNA unwinding during replication . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparative Analysis
To understand the uniqueness of this compound in comparison to structurally similar compounds, the following table summarizes key features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Bromine at position 5 | Different reactivity patterns |
| 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine | Methyl group instead of trifluoromethyl | Varying biological activity |
| This compound | Bromine at position 3 and trifluoromethyl group at position 7 | Enhanced electronic properties leading to improved biological activity |
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antitumor Effects : A study conducted by researchers highlighted the effectiveness of this compound against human cancer cell lines. The findings indicated that it induced apoptosis through caspase activation pathways .
- Topoisomerase Inhibition Research : Another investigation focused on the compound's role as a topoisomerase II inhibitor. It was found to inhibit enzyme activity at concentrations that were non-toxic to normal cells .
Q & A
Q. What design strategies optimize mGluR2 receptor modulation?
- Methodological Answer :
- Allosteric Pocket Targeting : Introduce hydrophobic substituents (e.g., 4-methoxyphenyl) to enhance binding (Ki < 100 nM in patent analogs) .
- Metabolic Stability : Replace labile esters with ethers to improve half-life (e.g., benzyloxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
